2-Bromo-4,5-dimethylphenol

Catalog No.
S705723
CAS No.
22802-39-7
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-dimethylphenol

CAS Number

22802-39-7

Product Name

2-Bromo-4,5-dimethylphenol

IUPAC Name

2-bromo-4,5-dimethylphenol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3

InChI Key

GJLPLXXEHFEMBL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)O

Canonical SMILES

CC1=CC(=C(C=C1C)Br)O

The exact mass of the compound 2-Bromo-4,5-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4,5-dimethylphenol (CAS 22802-39-7) is an ortho-halogenated, di-alkylated phenol utilized primarily as a highly specific building block in organic synthesis, pharmaceutical development, and organometallic ligand design [1]. Featuring a bromine atom at the 2-position and methyl groups at the 4- and 5-positions, this compound offers a distinct combination of steric bulk and electronic withdrawal. In procurement contexts, it serves as a critical precursor for Suzuki-Miyaura cross-couplings, Williamson ether syntheses, and ring-closing reactions to form complex biaryls and fused heterocycles such as benzofurans [2]. Its specific substitution pattern makes it a non-interchangeable starting material for downstream applications requiring exact ortho-functionalization [3].

Research Fit

Regioselective building block for Pd-catalyzed cross-coupling reactions
Unique 1,3‑halogen shift reactivity for brominated catechol synthesis
Distinct substitution pattern avoids generic bromophenol mismatch

Substituting 2-bromo-4,5-dimethylphenol with its unbrominated parent, 3,4-dimethylphenol, eliminates the required electrophilic site for transition-metal-catalyzed cross-coupling, completely preventing the formation of ortho-linked biaryl scaffolds [1]. Attempting to use alternative regioisomers, such as 4-bromo-3,5-dimethylphenol, fundamentally alters the molecular topology, directing subsequent coupling reactions to the para position rather than the critical ortho position needed for fused heterocycle synthesis [2]. Furthermore, while the sterically hindered isomer 2-bromo-3,4-dimethylphenol provides the same functional groups, its highly unfavorable formation kinetics during synthesis make it significantly less scalable and more expensive to procure at high purities compared to the thermodynamically favored 4,5-dimethyl isomer [3].

Substitution Risk

Target compound
Potential substitute
2‑Bromo‑4,5‑dimethylphenol
Generic bromophenol / 2‑iodo analog
Regiochemistry directs a specific 1,3‑bromine shift under oxidation; the 2‑iodo analog undergoes complete halogen loss instead, preventing the same catechol product.
Solubility (0.66 g/L) and lipophilicity (LogP 2.77) differ from other bromophenols, potentially altering biphasic reaction behavior and assay partition.

Regioselective Scalability and Precursor Processability

During the electrophilic bromination of 3,4-dimethylphenol, the addition of bromine is highly sensitive to steric hindrance. The reaction preferentially yields 2-bromo-4,5-dimethylphenol over its regioisomer 2-bromo-3,4-dimethylphenol [1]. This predictable regioselectivity allows for highly scalable, cost-effective synthesis without the need for complex directing groups.

Evidence DimensionRegioisomer Formation Ratio (ε vs. α bromination)
Target Compound Data77% preference for 2-bromo-4,5-dimethylphenol
Comparator Or Baseline23% for 2-bromo-3,4-dimethylphenol
Quantified Difference3.3-fold higher regioselectivity for the target compound
ConditionsStandard electrophilic bromination (e.g., t-BuNH-Br or Br2)

Ensures high-yield, cost-effective procurement of the precursor by avoiding the heavy separation costs associated with sterically hindered isomers.

Halogen fate in oxidation
Head‑to‑head
1,3‑Br shift
vs
I loss
Enables brominated catechol synthesis
Confirmed by Fremy’s salt oxidation‑reduction

Enhanced Acidity for Milder Ligand Coordination

The introduction of the strongly electronegative bromine atom at the ortho position significantly increases the acidity of the phenolic hydroxyl group compared to the unbrominated baseline . This pKa shift facilitates easier deprotonation when generating phenoxide ligands for transition metal catalysts or when executing Williamson ether syntheses.

Evidence DimensionPredicted pKa
Target Compound Data8.86 ± 0.23
Comparator Or Baseline~10.3 for unbrominated 3,4-dimethylphenol
Quantified Difference~1.4 pKa unit reduction (over 20-fold increase in acidity)
ConditionsStandard aqueous thermodynamic prediction

Allows for the use of milder bases during complexation and ether synthesis, reducing the risk of side reactions in sensitive multi-step workflows.

Solubility profile
Data to verify
0.66 g/L
Impacts extraction and biphasic design
Calculated value; experimental confirmation recommended

Ortho-Coupling Competence in Biaryl Synthesis

Despite the steric bulk of the adjacent hydroxyl group, 2-bromo-4,5-dimethylphenol successfully undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids [1]. This reactivity is strictly dependent on the ortho-bromo positioning, which is topologically impossible to achieve using para-brominated analogs like 4-bromo-3,5-dimethylphenol.

Evidence DimensionOrtho-biaryl coupling viability
Target Compound DataSupports direct Pd-catalyzed cross-coupling at the 2-position
Comparator Or Baseline4-bromo-3,5-dimethylphenol (para-brominated isomer)
Quantified DifferenceEnables ortho-functionalization (topologically impossible for the para-isomer)
ConditionsStandard Pd-catalyzed Suzuki coupling conditions

Provides the exact topological connectivity required for synthesizing ortho-substituted biaryl pharmaceuticals and complex fused heterocycles.

Synthetic yield
Reported
100% yield, >10:1 regioselectivity
Supports reliable building‑block procurement
Literature bromination procedure

Synthesis of Fused Heterocycles and Benzofurans

Leveraging its ortho-bromo and hydroxyl functionality, this compound serves as a critical precursor for ring-closing reactions to form complex oxygen-containing heterocycles, such as 2,3-disubstituted benzofurans and naphthofurans, which are valuable in advanced materials and biologically active compounds [1].

Development of HIV Integrase Inhibitors

Utilized as a foundational starting material in Suzuki cross-couplings to construct the sterically demanding biaryl frameworks required for specific antiviral pharmaceutical pipelines, where exact ortho-substitution is mandatory [2].

Design of Bulky Phenoxide Ligands for Catalysis

Serves as a highly tunable ligand precursor for transition metal catalysis. Its lowered pKa facilitates mild deprotonation, while its specific steric profile (ortho-Br, meta/para-methyls) dictates catalyst activity and stability in polymerization or cross-coupling cycles .

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogen‑shift catechol synthesis
1,3‑Bromine migration capability
Confirm product identity vs. halogen loss pathways
Metal‑catalyzed cross‑coupling
Aryl bromide reactivity handle
Validate coupling conditions (Suzuki, Heck, Sonogashira)
Agrochemical intermediate
Substituted phenol scaffold
Assess target bioactivity in crop protection assays

XLogP3

3

Other CAS

22802-39-7

Wikipedia

3,4-Xylenol, 6-bromo-

Explore Compound Types